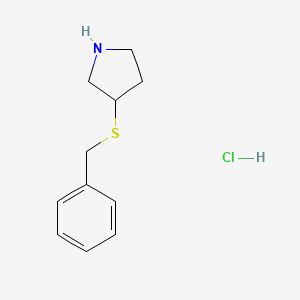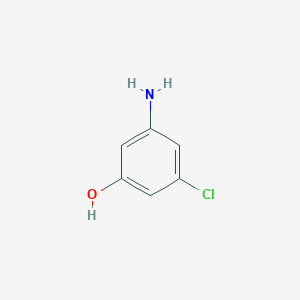![molecular formula C9H14N2 B1287562 [(2,5-Diméthylphényl)méthyl]hydrazine CAS No. 51421-39-7](/img/structure/B1287562.png)
[(2,5-Diméthylphényl)méthyl]hydrazine
Vue d'ensemble
Description
[(2,5-Dimethylphenyl)methyl]hydrazine is an organic compound belonging to the class of hydrazines, which are characterized by the presence of a nitrogen-nitrogen single bond. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is a derivative of hydrazine, where one or more hydrogen atoms have been replaced by hydrocarbon groups.
Applications De Recherche Scientifique
[(2,5-Dimethylphenyl)methyl]hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and azines.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a therapeutic agent.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
Target of Action
The primary targets of [(2,5-Dimethylphenyl)methyl]hydrazine are aldehydes and ketones . The compound interacts with these targets through a nucleophilic addition reaction, where the nitrogen atom in the hydrazine moiety acts as a nucleophile .
Mode of Action
The mode of action involves the reaction of the hydrazine moiety with aldehydes or ketones to form hydrazones . The nitrogen atom in the hydrazine acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone . This results in the formation of an intermediate that eventually dehydrates to form the hydrazone .
Biochemical Pathways
The formation of hydrazones affects the concentration of aldehydes and ketones in the system . As the ketone gets used up, any hemiketals present decompose in an attempt to maintain the concentration of the ketone, according to Le Châtelier’s Principle .
Result of Action
The result of the action of [(2,5-Dimethylphenyl)methyl]hydrazine is the formation of hydrazones . Hydrazones have E and Z stereoisomers, but the energy barrier for interconversion is so low that it is difficult to isolate the isomers .
Action Environment
The action of [(2,5-Dimethylphenyl)methyl]hydrazine can be influenced by various environmental factors. For instance, the presence of acid can catalyze the reaction . .
Analyse Biochimique
Biochemical Properties
[(2,5-Dimethylphenyl)methyl]hydrazine plays a significant role in biochemical reactions, particularly in the formation of hydrazones. It interacts with aldehydes and ketones to form stable hydrazone derivatives, which are useful in various analytical and synthetic applications . The compound’s interaction with biomolecules such as enzymes and proteins is primarily through nucleophilic addition reactions. For instance, [(2,5-Dimethylphenyl)methyl]hydrazine can react with carbonyl groups in enzymes, potentially altering their activity and function .
Cellular Effects
[(2,5-Dimethylphenyl)methyl]hydrazine has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying the activity of key enzymes involved in these pathways. Additionally, the compound can impact gene expression by interacting with transcription factors or other regulatory proteins . In terms of cellular metabolism, [(2,5-Dimethylphenyl)methyl]hydrazine may alter the metabolic flux by inhibiting or activating specific metabolic enzymes .
Molecular Mechanism
The molecular mechanism of [(2,5-Dimethylphenyl)methyl]hydrazine involves its ability to form covalent bonds with biomolecules. This compound can act as a nucleophile, attacking electrophilic centers in enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the nature of the target molecule . Additionally, [(2,5-Dimethylphenyl)methyl]hydrazine can induce changes in gene expression by binding to DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [(2,5-Dimethylphenyl)methyl]hydrazine can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term studies have shown that [(2,5-Dimethylphenyl)methyl]hydrazine can have lasting effects on cellular function, including persistent changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of [(2,5-Dimethylphenyl)methyl]hydrazine in animal models vary with dosage. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Toxic or adverse effects have been observed at high doses, including damage to cellular structures and disruption of metabolic processes . Threshold effects have also been noted, where a certain dosage is required to elicit a measurable response .
Metabolic Pathways
[(2,5-Dimethylphenyl)methyl]hydrazine is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other metabolic enzymes, affecting the overall metabolic flux and altering metabolite levels . The compound’s interaction with cofactors such as NADH and FADH2 can also influence its metabolic fate .
Transport and Distribution
Within cells and tissues, [(2,5-Dimethylphenyl)methyl]hydrazine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s localization and accumulation can be influenced by its affinity for specific cellular compartments or organelles .
Subcellular Localization
[(2,5-Dimethylphenyl)methyl]hydrazine exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular environment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2,5-Dimethylphenyl)methyl]hydrazine typically involves the reaction of 2,5-dimethylbenzyl chloride with hydrazine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The reaction proceeds as follows:
[ \text{C}_8\text{H}_9\text{Cl} + \text{N}_2\text{H}_4 \rightarrow \text{C}8\text{H}{12}\text{N}_2 + \text{HCl} ]
Industrial Production Methods
On an industrial scale, the production of [(2,5-Dimethylphenyl)methyl]hydrazine may involve more efficient and scalable methods. One common approach is the reduction of 2,5-dimethylbenzonitrile using hydrazine hydrate in the presence of a catalyst. This method ensures higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[(2,5-Dimethylphenyl)methyl]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azines, while substitution reactions can produce various substituted hydrazines.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylhydrazine: A simpler hydrazine derivative with similar reactivity but different applications.
2,4-Dimethylphenylhydrazine: Another methyl-substituted phenylhydrazine with distinct chemical properties.
1,2-Dimethylhydrazine: A symmetrical dimethylhydrazine with different reactivity and applications.
Uniqueness
[(2,5-Dimethylphenyl)methyl]hydrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its applications in various fields, particularly in organic synthesis and potential therapeutic uses, highlight its importance.
Propriétés
IUPAC Name |
(2,5-dimethylphenyl)methylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7-3-4-8(2)9(5-7)6-11-10/h3-5,11H,6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOOVLJGVFOGOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CNN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70606215 | |
| Record name | [(2,5-Dimethylphenyl)methyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70606215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51421-39-7 | |
| Record name | [(2,5-Dimethylphenyl)methyl]hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51421-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(2,5-Dimethylphenyl)methyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70606215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1287516.png)




